(2S,7aR)-2-Fluorotetrahydro-6-methylene-1H-pyrrolizine-7a(5H)-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,7aR)-2-Fluorotetrahydro-6-methylene-1H-pyrrolizine-7a(5H)-methanol is a fluorinated organic compound with a unique structure that includes a tetrahydropyrrolizine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,7aR)-2-Fluorotetrahydro-6-methylene-1H-pyrrolizine-7a(5H)-methanol typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a suitable tetrahydropyrrolizine precursor under controlled conditions. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, and the reactions are typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,7aR)-2-Fluorotetrahydro-6-methylene-1H-pyrrolizine-7a(5H)-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Amino or thiol derivatives
Wissenschaftliche Forschungsanwendungen
(2S,7aR)-2-Fluorotetrahydro-6-methylene-1H-pyrrolizine-7a(5H)-methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of (2S,7aR)-2-Fluorotetrahydro-6-methylene-1H-pyrrolizine-7a(5H)-methanol involves its interaction with specific molecular targets. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, leading to increased biological activity. The compound may also participate in various biochemical pathways, influencing cellular processes and signaling mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,7aR)-2-Fluorotetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid
- (2S,7aR)-2-Methoxytetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid
- (2S,4AS,5R,7S,7AR)-5-Ethoxy-7-(iodomethyl)-2-(4-methoxyphenyl)dihydro-4H-furo[3,4-D][1,3]dioxin-4A(5H)-ol
Uniqueness
(2S,7aR)-2-Fluorotetrahydro-6-methylene-1H-pyrrolizine-7a(5H)-methanol is unique due to its specific fluorination pattern and the presence of a methylene group. These structural features can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H14FNO |
---|---|
Molekulargewicht |
171.21 g/mol |
IUPAC-Name |
[(2S,8R)-2-fluoro-6-methylidene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol |
InChI |
InChI=1S/C9H14FNO/c1-7-2-9(6-12)3-8(10)5-11(9)4-7/h8,12H,1-6H2/t8-,9+/m0/s1 |
InChI-Schlüssel |
ZCIMMTFIXZGRTK-DTWKUNHWSA-N |
Isomerische SMILES |
C=C1C[C@@]2(C[C@@H](CN2C1)F)CO |
Kanonische SMILES |
C=C1CC2(CC(CN2C1)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.